(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)
Overview
Description
“(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)” is a chemical compound . It is a type of triazolium compound . The exact application of this compound is not clear from the available information.
Physical and Chemical Properties Analysis
The physical and chemical properties of “(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)” are not explicitly available in the retrieved data. The molecular formula is C10H12F6N4O4 and the molecular weight is 366.2170992 .Scientific Research Applications
Amino-1,2,4-triazoles in Organic Synthesis and Industry
Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, highlighting their importance across multiple domains, including agriculture, pharmaceuticals, dyes, and high-energy materials. These compounds are used in producing agricultural products, pharmaceutical drugs with antimicrobial and cardioprotective effects, and materials for biotechnology, energy, and applied sciences. The versatility of amino-1,2,4-triazoles underscores their potential utility in developing novel compounds and materials with enhanced properties (Nazarov et al., 2021).
Pyrimidine Derivatives and Optical Sensors
Pyrimidine derivatives, closely related to triazole compounds, have been recognized for their roles in developing optical sensors and their biological and medicinal applications. These compounds' ability to form both coordination and hydrogen bonds makes them suitable as sensing probes, illustrating the potential for triazole derivatives in creating sensitive and selective sensing technologies (Jindal & Kaur, 2021).
Triazole Derivatives in Medicinal Chemistry
Triazole derivatives have been explored for their vast therapeutic potentials, ranging from anti-inflammatory, antimicrobial, and antitumoral to antiviral activities. The continuous interest in triazole chemistry is driven by the search for new, more efficient synthesis methods that consider green chemistry principles and the quest for new drugs against emerging diseases and resistant bacterial strains. This area of research signifies the relevance of triazole compounds like "(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)" in drug discovery and development (Ferreira et al., 2013).
Mechanism of Action
Target of Action
The compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It is synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction . The compound’s interaction with its potential targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
The synthesis process of the compound involves several chemical reactions that could potentially interact with various biochemical pathways .
Result of Action
The compound is provided for early discovery researchers, indicating that its effects are still under investigation .
Action Environment
It’s worth noting that the synthesis of similar compounds has been shown to be influenced by the choice of solvent and presence of certain catalysts .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2C2HF3O2/c7-4-6-9-8-5-2-1-3-10(5)6;2*3-2(4,5)1(6)7/h1-4,7H2;2*(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWBACNFSQLTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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